molecular formula C10H14N8O4 B12691093 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate CAS No. 84499-68-3

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate

Cat. No.: B12691093
CAS No.: 84499-68-3
M. Wt: 310.27 g/mol
InChI Key: BLQIWSJLQOCUDU-UHFFFAOYSA-N
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Description

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate is a complex organic compound that features a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the methoxyethyl group and finally the azidoacetate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the azido group into an amine, which may further react to form other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl azidoacetate makes it unique compared to its analogs. This functional group can participate in specific reactions, such as click chemistry, which is widely used in bioconjugation and material science .

Properties

CAS No.

84499-68-3

Molecular Formula

C10H14N8O4

Molecular Weight

310.27 g/mol

IUPAC Name

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-azidoacetate

InChI

InChI=1S/C10H14N8O4/c11-10-15-8-7(9(20)16-10)13-4-18(8)5-21-1-2-22-6(19)3-14-17-12/h4,7-8H,1-3,5H2,(H3,11,15,16,20)

InChI Key

BLQIWSJLQOCUDU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1COCCOC(=O)CN=[N+]=[N-])N=C(NC2=O)N

Origin of Product

United States

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